D-Jnki-1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

D-JNKI-1 es un péptido sintético, permeable a las células, que inhibe la vía de señalización de la cinasa N-terminal de c-Jun (JNK). Este compuesto tiene un valor terapéutico potencial para la protección a largo plazo de la integridad morfológica y la función fisiológica del órgano de Corti durante períodos de estrés oxidativo . También se conoce con otros nombres como AM-111 y XG-102 .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

D-JNKI-1 se sintetiza mediante síntesis de péptidos en fase sólida (SPPS), un método comúnmente utilizado para la producción de péptidos. La síntesis implica la adición secuencial de aminoácidos a una cadena peptídica creciente anclada a una resina sólida. Las condiciones de reacción suelen incluir el uso de grupos protectores para evitar reacciones secundarias no deseadas y el uso de reactivos de acoplamiento para facilitar la formación de enlaces peptídicos .

Métodos de producción industrial

La producción industrial de this compound sigue principios similares a la síntesis de laboratorio, pero a mayor escala. El proceso implica sintetizadores de péptidos automatizados, que pueden manejar los ciclos repetitivos de desprotección y acoplamiento necesarios para la síntesis de péptidos. El producto final se purifica mediante cromatografía líquida de alta resolución (HPLC) para garantizar una alta pureza .

Análisis De Reacciones Químicas

Tipos de reacciones

D-JNKI-1 se somete principalmente a reacciones de formación y escisión de enlaces peptídicos. Está diseñado para ser estable y resistente a la degradación proteolítica, lo cual es crucial para sus aplicaciones terapéuticas .

Reactivos y condiciones comunes

La síntesis de this compound implica el uso de reactivos como N,N'-diisopropilcarbodiimida (DIC) e hidroxibenzotriazol (HOBt) para reacciones de acoplamiento, y ácido trifluoroacético (TFA) para pasos de desprotección .

Principales productos formados

El principal producto formado a partir de la síntesis de this compound es el propio péptido, que luego se purifica para eliminar cualquier producto secundario o impureza .

Aplicaciones Científicas De Investigación

Inflammatory Bowel Disease

D-JNKI-1 has shown promising results in models of inflammatory bowel disease, particularly chronic colitis. In a murine model induced by dextran sulfate sodium (DSS), administration of this compound significantly reduced the disease activity index (DAI) and histological signs of inflammation. The treatment led to a decrease in CD4+ and CD8+ T-cell populations, suggesting a modulation of T-cell activation and migration .

Key Findings:

- Dosage: 1 µg/kg this compound administered subcutaneously.

- Results: Significant reduction in DAI scores (P = 0.007 for 1.5% DSS).

- Conclusion: this compound may provide therapeutic benefits by attenuating chronic intestinal inflammation.

Neuroprotection

This compound exhibits neuroprotective effects against excitotoxicity and oxidative stress in neuronal cells. Studies have demonstrated its ability to protect HEI-OC1 cells (a model for auditory hair cells) from neomycin-induced apoptosis by suppressing reactive oxygen species (ROS) generation. The compound not only improved cell viability but also reduced apoptotic markers such as caspase-3 activation .

Key Findings:

- Cell Models: HEI-OC1 cells treated with neomycin.

- Results: Increased cell viability and decreased apoptotic cell death when treated with this compound.

- Mechanism: Inhibition of JNK phosphorylation reduces apoptosis signaling pathways.

Ischemic Conditions

Research indicates that this compound can mitigate damage in models of focal cerebral ischemia. It has been shown to protect cortical neurons from excitotoxic damage, thereby enhancing neuronal survival during ischemic events . This application underscores the potential of this compound in treating conditions like stroke.

Key Findings:

- Model Used: Focal cerebral ischemia in animal models.

- Results: Significant neuroprotection observed with reduced infarct size.

- Implication: Potential therapeutic use in acute ischemic stroke management.

Comparative Data Table

Mecanismo De Acción

D-JNKI-1 ejerce sus efectos bloqueando la vía de señalización JNK, que participa en la regulación de la apoptosis y la inflamación. Al inhibir JNK, this compound evita la fosforilación y activación de objetivos aguas abajo como c-Jun, lo que reduce la muerte celular y la inflamación . Este mecanismo es particularmente importante en condiciones donde el estrés oxidativo y la inflamación juegan un papel clave, como en la pérdida auditiva y el daño isquémico .

Comparación Con Compuestos Similares

Compuestos similares

SP600125: Otro inhibidor de JNK que se usa comúnmente en la investigación para estudiar la vía JNK.

Bentamapimod: Un inhibidor de JNK utilizado para el tratamiento de la endometriosis inflamatoria.

CC-930 (Tanzisertib): Un inhibidor de JNK investigado para el tratamiento de la fibrosis pulmonar idiopática y el lupus eritematoso discoide.

Unicidad de D-JNKI-1

This compound es único debido a su naturaleza permeable a las células y resistencia a la degradación proteolítica, lo que mejora su estabilidad y eficacia en aplicaciones terapéuticas. Su capacidad para inhibir específicamente la vía JNK sin afectar otras vías de señalización lo convierte en una herramienta valiosa para la investigación dirigida y el uso terapéutico potencial .

Propiedades

Número CAS |

1198367-70-2 |

|---|---|

Fórmula molecular |

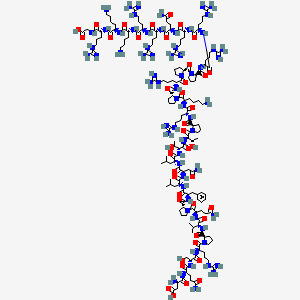

C164H285N65O41 |

Peso molecular |

3823.4 g/mol |

Nombre IUPAC |

(3R)-3-amino-4-[[(2R)-5-amino-1-[[(2R)-1-[[(2R)-1-[(2R)-2-[[(2R)-1-[[(2R)-5-amino-1-[(2R)-2-[[(2R)-1-[[(2R)-1-[[(2R)-4-amino-1-[[(2R)-1-[[(2R,3S)-1-[[(2R,3S)-1-[(2R)-2-[[(2R)-1-[[(2R)-6-amino-1-[(2R)-2-[[(2R)-1-[(2R)-2-[(2R)-2-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-5-amino-1-[[(2R)-1-[[(2R)-1-[[(2R)-6-amino-1-[[(2R)-6-amino-1-[[(2R)-5-carbamimidamido-1-(carboxymethylamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C164H285N65O41/c1-84(2)77-106(216-139(254)108(79-89-33-10-9-11-34-89)219-146(261)112-48-28-72-225(112)153(268)105(55-58-119(171)235)215-148(263)123(86(5)6)221-147(262)115-51-29-73-226(115)151(266)103(45-25-69-198-163(187)188)213-142(257)110(83-230)220-137(252)100(53-56-117(169)233)201-126(241)90(168)80-121(237)238)138(253)218-109(81-120(172)236)140(255)217-107(78-85(3)4)141(256)222-124(87(7)231)149(264)223-125(88(8)232)155(270)228-75-31-50-114(228)144(259)211-99(44-24-68-197-162(185)186)135(250)212-102(37-14-17-61-167)150(265)224-71-27-47-111(224)145(260)214-104(46-26-70-199-164(189)190)152(267)229-76-32-52-116(229)154(269)227-74-30-49-113(227)143(258)210-98(43-23-67-196-161(183)184)134(249)207-95(40-20-64-193-158(177)178)131(246)206-97(42-22-66-195-160(181)182)133(248)209-101(54-57-118(170)234)136(251)208-96(41-21-65-194-159(179)180)132(247)205-94(39-19-63-192-157(175)176)130(245)204-93(36-13-16-60-166)129(244)203-92(35-12-15-59-165)128(243)202-91(38-18-62-191-156(173)174)127(242)200-82-122(239)240/h9-11,33-34,84-88,90-116,123-125,230-232H,12-32,35-83,165-168H2,1-8H3,(H2,169,233)(H2,170,234)(H2,171,235)(H2,172,236)(H,200,242)(H,201,241)(H,202,243)(H,203,244)(H,204,245)(H,205,247)(H,206,246)(H,207,249)(H,208,251)(H,209,248)(H,210,258)(H,211,259)(H,212,250)(H,213,257)(H,214,260)(H,215,263)(H,216,254)(H,217,255)(H,218,253)(H,219,261)(H,220,252)(H,221,262)(H,222,256)(H,223,264)(H,237,238)(H,239,240)(H4,173,174,191)(H4,175,176,192)(H4,177,178,193)(H4,179,180,194)(H4,181,182,195)(H4,183,184,196)(H4,185,186,197)(H4,187,188,198)(H4,189,190,199)/t87-,88-,90+,91+,92+,93+,94+,95+,96+,97+,98+,99+,100+,101+,102+,103+,104+,105+,106+,107+,108+,109+,110+,111+,112+,113+,114+,115+,116+,123+,124+,125+/m0/s1 |

Clave InChI |

HRMVIAFZYCCHGF-BMCUWHFPSA-N |

SMILES |

CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(CCCNC(=N)N)C(=O)N3CCCC3C(=O)N4CCCC4C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6CCCN6C(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C7CCCN7C(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)N |

SMILES isomérico |

C[C@@H]([C@H](C(=O)N[C@H]([C@H](C)O)C(=O)N1CCC[C@@H]1C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCCN)C(=O)N2CCC[C@@H]2C(=O)N[C@H](CCCNC(=N)N)C(=O)N3CCC[C@@H]3C(=O)N4CCC[C@@H]4C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCC(=O)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCCN)C(=O)N[C@H](CCCCN)C(=O)N[C@H](CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)[C@@H](CC(C)C)NC(=O)[C@@H](CC(=O)N)NC(=O)[C@@H](CC(C)C)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)[C@H]6CCCN6C(=O)[C@@H](CCC(=O)N)NC(=O)[C@@H](C(C)C)NC(=O)[C@H]7CCCN7C(=O)[C@@H](CCCNC(=N)N)NC(=O)[C@@H](CO)NC(=O)[C@@H](CCC(=O)N)NC(=O)[C@@H](CC(=O)O)N)O |

SMILES canónico |

CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(CCCNC(=N)N)C(=O)N3CCCC3C(=O)N4CCCC4C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6CCCN6C(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C7CCCN7C(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)N |

Secuencia |

H-D-Asp-D-Gln-D-Ser-D-Arg-D-Pro-D-Val-D-Gln-D-Pro-D-Phe-D-Leu-D-Asn-D-Leu-D-Thr-D-Thr-D-Pro-D-Arg-D-Lys-D-Pro-D-Arg-D-Pro-D-Pro-D-Arg-D-Arg-D-Arg-D-Gln-D-Arg-D-Arg-D-Lys-D-Lys-D-Arg-Gly-OH |

Almacenamiento |

-20℃ |

Sinónimos |

AM 111; XG 102 peptide; D-JNKI-1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.